O-(4-Nitrophenyl)-L-serine is an amino acid derivative characterized by the presence of a nitrophenyl group attached to the hydroxyl group of L-serine. This compound is notable for its unique structure, which combines the properties of an amino acid with those of a nitrophenyl moiety, allowing it to participate in a variety of
These reactions allow for the synthesis of various derivatives and modifications that can be tailored for specific applications in research and industry .
The biological activity of O-(4-Nitrophenyl)-L-serine is primarily linked to its interactions with enzymes and proteins. The nitrophenyl group acts as a leaving group in enzymatic reactions, facilitating the formation of enzyme-substrate complexes. This compound has been utilized in studies involving enzyme kinetics and substrate specificity due to its ability to act as a chromophore, enabling easy detection and quantification in biochemical assays .
The synthesis of O-(4-Nitrophenyl)-L-serine typically involves:
For industrial production, methods may be scaled up using continuous flow reactors and automated systems to optimize yield and purity .
O-(4-Nitrophenyl)-L-serine finds applications across various fields:
Research indicates that O-(4-Nitrophenyl)-L-serine interacts with various enzymes, influencing their activity. Its mechanism involves binding at active sites where it can participate in catalytic processes or act as a substrate. Studies have shown that this compound can affect enzyme kinetics, providing insights into enzyme mechanisms and substrate specificity .
Several compounds share structural similarities with O-(4-Nitrophenyl)-L-serine, each possessing unique properties:
| Compound | Description | Unique Features |
|---|---|---|
| O-(4-Nitrophenyl)-D-serine | D-enantiomer of O-(4-Nitrophenyl)-L-serine; may exhibit different biological activities. | Stereochemical differences affecting activity. |
| 4-Nitrophenyl-L-alanine | Another amino acid derivative with a nitrophenyl group; used similarly in biochemical studies. | Different amino acid backbone alters reactivity. |
| 4-Nitrophenyl-L-cysteine | A sulfur-containing analog that participates in diverse
XLogP3 -1.9
Hydrogen Bond Acceptor Count 6
Hydrogen Bond Donor Count 2
Exact Mass 226.05897142 g/mol
Monoisotopic Mass 226.05897142 g/mol
Heavy Atom Count 16
Dates
Last modified: 08-15-2024
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|